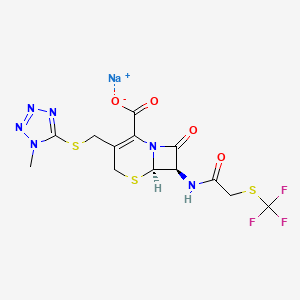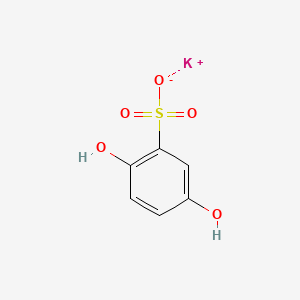
2,5-Dihidroxi benceno sulfonato de potasio
Descripción general
Descripción
Potassium 2,5-dihydroxybenzenesulfonate, also known as potassium hydroquinonesulfonate, is a chemical compound with the molecular formula C6H5KO5S. It is a white to almost white crystalline powder that is soluble in water. This compound is a derivative of hydroquinone and is used in various scientific and industrial applications due to its unique chemical properties .
Aplicaciones Científicas De Investigación
Potassium 2,5-dihydroxybenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfonated compounds.
Biology: The compound has been studied for its potential anti-angiogenic properties, making it a candidate for research in cancer treatment and vascular diseases.
Medicine: It is used in the formulation of certain pharmaceuticals, particularly those targeting vascular disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium 2,5-dihydroxybenzenesulfonate can be synthesized starting from hydroquinone. The process involves the sulfonation of hydroquinone using sulfuric acid, followed by neutralization with potassium hydroxide to form the potassium salt. The reaction conditions typically involve cooling the reaction mixture to around 10-15°C, followed by gradual heating to 50-55°C and continuous stirring for several hours .
Industrial Production Methods: In industrial settings, the production of potassium 2,5-dihydroxybenzenesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often recrystallized from water or ethanol to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2,5-dihydroxybenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of potassium 2,5-dihydroxybenzenesulfonate can yield benzoquinone derivatives, while reduction can produce hydroquinone derivatives .
Mecanismo De Acción
The mechanism of action of potassium 2,5-dihydroxybenzenesulfonate involves its interaction with various molecular targets and pathways. In biological systems, it has been shown to inhibit vascular endothelial growth factor (VEGF), which plays a key role in angiogenesis and vascular permeability. By inhibiting VEGF, the compound can reduce the formation of new blood vessels, which is beneficial in treating conditions like cancer and diabetic retinopathy .
Comparación Con Compuestos Similares
Calcium dobesilate: Another derivative of 2,5-dihydroxybenzenesulfonic acid, used in the treatment of vascular disorders.
Sodium 2,5-dihydroxybenzenesulfonate: Similar in structure but with sodium as the counterion instead of potassium.
Hydroquinone monosulfonic acid potassium salt: A related compound with one sulfonic acid group instead of two.
Uniqueness: Potassium 2,5-dihydroxybenzenesulfonate is unique due to its specific potassium counterion, which can influence its solubility and reactivity compared to other similar compounds. Its specific interactions with biological targets like VEGF also make it a valuable compound in medical research .
Propiedades
Número CAS |
21799-87-1 |
|---|---|
Fórmula molecular |
C6H6KO5S |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
potassium;2,5-dihydroxybenzenesulfonate |
InChI |
InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11); |
Clave InChI |
WHUCYROEYGJKNI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+] |
SMILES canónico |
C1=CC(=C(C=C1O)S(=O)(=O)O)O.[K] |
| 21799-87-1 | |
Descripción física |
DryPowde |
Pictogramas |
Irritant |
Números CAS relacionados |
20123-80-2 (Parent) |
Sinónimos |
potassium dobesilate |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

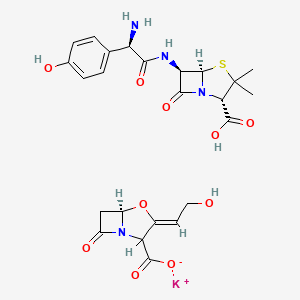

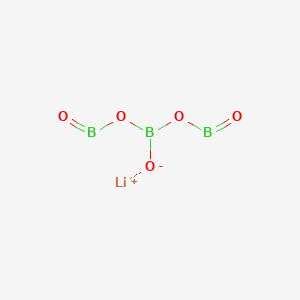

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)
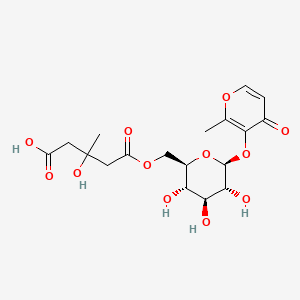


![[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

